methyl 3-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate
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Overview
Description
Methyl 3-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate is a complex organic compound that features a combination of furan rings, a sulfamoyl group, and a methoxybenzoate moiety
Mechanism of Action
Biochemical Pathways
The compound could potentially be involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the bifuran moiety: This can be achieved through the coupling of furan derivatives under specific conditions.
Introduction of the sulfamoyl group: This step involves the reaction of the bifuran derivative with a sulfamoyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the intermediate product with methoxybenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can lead to the formation of furanones, while reduction of the sulfamoyl group can yield amines.
Scientific Research Applications
Methyl 3-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: These compounds also contain a sulfamoyl group and are widely used in pharmaceuticals.
Furan derivatives: Compounds containing furan rings are common in organic chemistry and have various applications.
Methoxybenzoates: These compounds are used in the synthesis of esters and other derivatives.
Uniqueness
Methyl 3-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate is unique due to its combination of structural features, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
methyl 3-[[5-(furan-2-yl)furan-2-yl]methylsulfamoyl]-4-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7S/c1-23-16-7-5-12(18(20)24-2)10-17(16)27(21,22)19-11-13-6-8-15(26-13)14-4-3-9-25-14/h3-10,19H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBWHQPLAKPDRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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